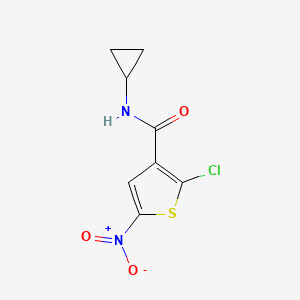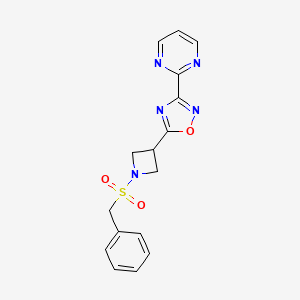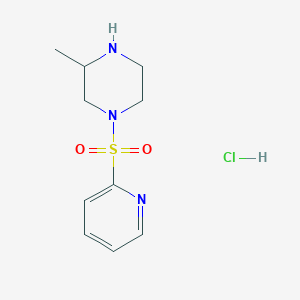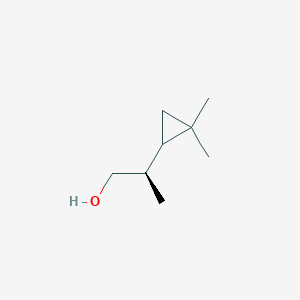![molecular formula C22H26N4O2 B2809365 Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate CAS No. 840495-93-4](/img/structure/B2809365.png)
Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Quinoxaline Derivatives in Biomedical Research
Quinoxaline derivatives are recognized for their broad spectrum of pharmacological activities. For instance, quinoxaline-based compounds have been identified as promising chemosensors for inorganic anions, which could have applications in biomolecular science. These derivatives exhibit selectivity and sensitivity in detecting specific anions, showcasing their potential in diagnostic assays and environmental monitoring (Dey, Al Kobaisi, & Bhosale, 2018).
Cyclohexane Oxidation for Industrial Applications
Cyclohexane oxidation is an essential reaction for producing key industrial intermediates, such as cyclohexanol and cyclohexanone. These intermediates are crucial for the manufacture of nylon 6 and nylon 6,6. The process involves various catalysts to achieve selective oxidation, highlighting the significance of cyclohexane derivatives in chemical manufacturing and the potential utility of related compounds in enhancing reaction efficiencies (Abutaleb & Ali, 2021).
Antimicrobial Properties of Quinoxaline Compounds
Quinoxaline compounds have been explored for their antimicrobial properties. Research has demonstrated that certain quinoxaline derivatives exhibit antibacterial, antifungal, and antiviral activities. These findings suggest that cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate could potentially be investigated for its efficacy in antimicrobial applications, contributing to the development of new therapeutic agents (Swain, Paidesetty, & Padhy, 2017).
properties
IUPAC Name |
cyclohexyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c23-15-17(22(27)28-16-9-3-1-4-10-16)20-21(26-13-7-2-8-14-26)25-19-12-6-5-11-18(19)24-20/h5-6,11-12,16-17H,1-4,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLNGZODADABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809291.png)

![2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B2809293.png)


![tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2809296.png)

![2,2-dimethyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2809299.png)



![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B2809305.png)